molecular formula C8H15NO4 B13558680 n-Acetyl-o-propylserine

n-Acetyl-o-propylserine

Cat. No.: B13558680
M. Wt: 189.21 g/mol
InChI Key: ZDPCSRCRTMTUAH-UHFFFAOYSA-N
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Description

n-Acetyl-o-propylserine is a synthetic amino acid derivative with the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol . This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the serine molecule, with a propyl group attached to the oxygen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of acetic anhydride as the acetylating agent in an aqueous solution . The reaction proceeds efficiently at temperatures ranging from 50°C to 70°C, resulting in the formation of n-Acetyl-o-propylserine.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale synthesis using similar methods as described above. The process involves the use of acetic anhydride and serine in a controlled environment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

n-Acetyl-o-propylserine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxides, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

n-Acetyl-o-propylserine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of n-Acetyl-o-propylserine involves its interaction with specific molecular targets and pathways. The acetyl group can modulate the activity of enzymes and proteins by acetylation, affecting their function and stability. This compound can also interact with cellular receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Acetyl-o-propylserine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interactions that are not possible with other similar compounds. Its propyl group provides additional versatility in chemical synthesis and research applications .

Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

2-acetamido-3-propoxypropanoic acid

InChI

InChI=1S/C8H15NO4/c1-3-4-13-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

ZDPCSRCRTMTUAH-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(C(=O)O)NC(=O)C

Origin of Product

United States

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